(Bromomethyl)cyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Synthesis of Complex Organic Compounds

Cyclopentanoids and their Derivatives

Cyclopentanoids and their derivatives are interesting targets in synthetic organic chemistry due to their extensive applications in various branches of chemical sciences like pharmaceuticals, natural and non-natural products . They are considered as privileged structures, present in numerous natural and non-natural products .

Synthesis of Spiro[4.4]nonane Derivatives

Spiro[4.4]nonane derivatives are a type of cyclopentanoids. They are synthesized using various synthetic strategies, including photo-thermal olefin metathesis, ring-closing metathesis, ring-rearrangement metathesis, cyclopentane annulation, [2+2+2] cycloaddition, and Diels–Alder reactions .

Synthesis of Octahydropentalene Derivatives

Octahydropentalene derivatives, another type of cyclopentanoids, can also be synthesized using (Bromomethyl)cyclopentane .

Synthesis of Linear Triquinanes

Linear triquinanes are yet another type of cyclopentanoids that can be synthesized using (Bromomethyl)cyclopentane .

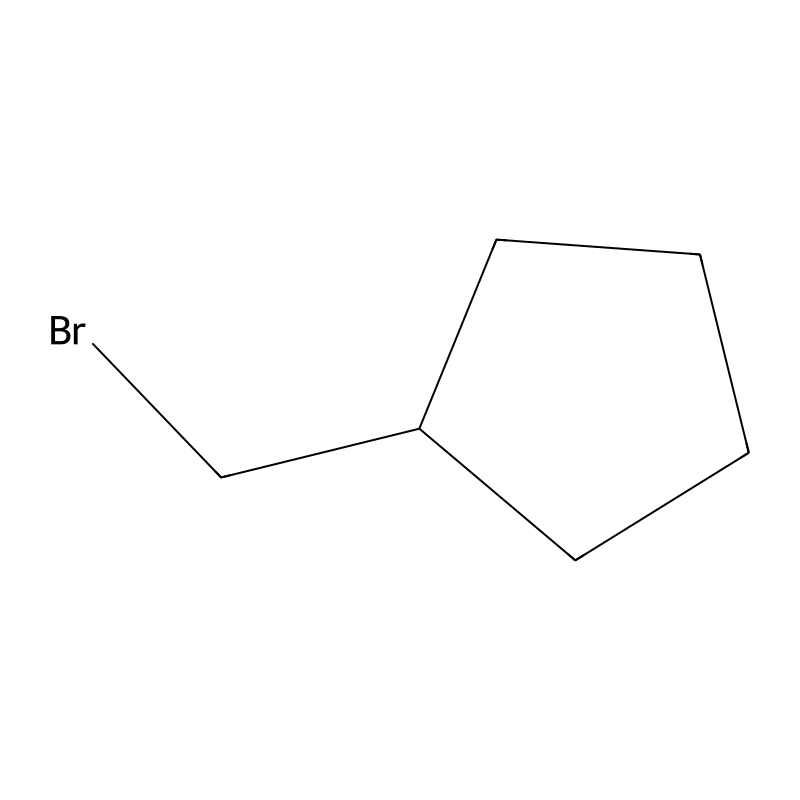

(Bromomethyl)cyclopentane is an organic compound with the chemical formula C₆H₁₁Br and a molecular weight of 163.06 g/mol. It features a five-membered cyclopentane ring with a bromomethyl group (-CH₂Br) attached. This compound is characterized by its colorless liquid state at room temperature and is primarily used as an intermediate in organic synthesis. Its structure allows for various

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂). For example, when reacted with sodium hydroxide, it can yield cyclopentyl alcohol, cyclopentyl cyanide, or cyclopentylamine .

- Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide, (bromomethyl)cyclopentane can undergo elimination to form cyclopentene. This reaction typically involves heating the compound in the presence of a strong base.

These reactions highlight its utility in synthesizing more complex organic molecules.

While specific biological activity data for (bromomethyl)cyclopentane is limited, compounds containing bromomethyl groups are often studied for their potential antimicrobial and anticancer properties. The reactivity of the bromine atom may contribute to biological interactions, although further research is needed to elucidate its specific effects on biological systems .

Several methods are employed for synthesizing (bromomethyl)cyclopentane:

- Bromination of Cyclopentylmethanol: This method involves treating cyclopentylmethanol with hydrobromic acid and an oxidizing agent like sulfuric acid. The reaction proceeds as follows:

- Radical Bromination: Cyclopentane can be reacted with bromine in the presence of light or a radical initiator. This method typically yields a mixture of products but can be refined to isolate (bromomethyl)cyclopentane through purification techniques .

- Industrial Production: In industrial settings, bromination of cyclopentane using bromine or hydrogen bromide in controlled environments ensures high yield and purity .

(Bromomethyl)cyclopentane serves as an essential intermediate in organic synthesis, particularly in the preparation of:

- Organogermanium compounds.

- Various pharmaceuticals and agrochemicals.

- Complex organic molecules through nucleophilic substitution and elimination reactions .

Its unique structure allows chemists to explore diverse synthetic pathways.

Studies on interaction mechanisms involving (bromomethyl)cyclopentane often focus on its role as a reactive intermediate. For instance, it has been utilized in synthesizing organogermanium compounds through reactions with Grignard reagents, showcasing its ability to participate in organometallic chemistry. Further research into its interactions could reveal additional applications in medicinal chemistry.

(Bromomethyl)cyclopentane can be compared with several similar compounds, each possessing unique structural characteristics:

| Compound | Structure Type | Notable Features |

|---|---|---|

| (Bromomethyl)cyclohexane | Six-membered ring | Similar reactivity but larger ring size |

| (Bromomethyl)cyclobutane | Four-membered ring | More strain and higher reactivity |

| (Bromomethyl)cyclopropane | Three-membered ring | Highly strained and reactive |

| 1,1-Bis(bromomethyl)cyclopropane | Three-membered ring | Contains two bromomethyl groups, increasing reactivity |

Uniqueness: The five-membered structure of (bromomethyl)cyclopentane provides a balance between stability and reactivity compared to its more strained counterparts like cyclobutane and cyclopropane. This makes it particularly valuable as an intermediate in organic synthesis while maintaining a manageable level of reactivity .

This comprehensive overview highlights the significance of (bromomethyl)cyclopentane within organic chemistry and its potential applications across various fields.

XLogP3

GHS Hazard Statements

H226 (60%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (60%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant